molecular formula C10H8Cl2O2 B1524448 trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid CAS No. 2044705-94-2

trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Cat. No.: B1524448
CAS No.: 2044705-94-2
M. Wt: 231.07 g/mol
InChI Key: GDGXBNVMCFKSFP-NKWVEPMBSA-N
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Description

trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative intended for research applications. Compounds within this class are frequently investigated as critical synthetic intermediates, particularly in the development of active ingredients in agrochemicals . The presence of the cyclopropane ring and dichlorophenyl moiety often contributes to significant biological activity, making such structures valuable in chemical biology and medicinal chemistry research for exploring enzyme inhibition and protein-ligand interactions . The rigid trans-configuration of the substituents on the cyclopropane ring defines the compound's stereochemistry and is essential for its interaction with biological targets. This high-value chiral building block is supplied with a guaranteed level of enantiomeric purity to ensure consistency in research outcomes. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXBNVMCFKSFP-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176802
Record name Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044705-94-2
Record name Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044705-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2-(2,3-dichlorophenyl)-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Features:

  • Starting Materials: 2,3-dichlorostyrene or analogous substituted styrenes.
  • Cyclopropanation Reagents: Ethyl diazoacetate or sulfoxonium ylides generated in situ.
  • Catalysts: Transition metal catalysts or base-promoted conditions.
  • Stereoselectivity: Achieving high trans selectivity is critical; methods using ylides and bases in polar aprotic solvents have shown improved trans selectivity and fewer hazardous byproducts compared to diazo compounds.
  • Hydrolysis: Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acid.

Research Findings:

  • The use of sulfoxonium ylides and base in polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) at controlled temperatures (20–60 °C) yields predominantly trans-cyclopropane derivatives with minimal cis isomer contamination.
  • Avoidance of diazo compounds reduces toxic and mutagenic byproducts, improving safety and scalability.
  • Subsequent acidic or basic extraction and recrystallization purify the this compound effectively.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Since cyclopropanation often produces racemic mixtures of trans isomers, resolution techniques are employed to isolate enantiomerically pure this compound.

Process Outline:

  • Racemic Mixture: The trans-2,2-dichloro-3-(2,3-dichlorophenyl)cyclopropanecarboxylic acid racemate is first prepared.
  • Resolving Agents: Enantiomeric amines such as (L)-phenylalanine amide are used to form diastereomeric amine salts.
  • Separation: The diastereomeric salts are separated by crystallization.
  • Acid Treatment: The desired enantiomeric acid is liberated by acidification of the salt.

Advantages:

  • This method allows selective isolation of the (1R,3R) or (1S,3S) enantiomers.
  • Provides high enantiomeric purity essential for pharmaceutical applications.
  • The process is scalable and adaptable for various substituted phenyl cyclopropanecarboxylic acids.

Base-Promoted Cyclization of Haloalkyl Precursors

Another approach involves the intramolecular cyclization of haloalkyl precursors to form the cyclopropane ring.

Typical Procedure:

  • Starting Material: 2,3-dichlorophenyl-substituted haloalkyl esters or acids.
  • Base: Strong bases such as sodium tert-butoxide or sodium hydride in aprotic solvents.
  • Conditions: Low temperature (0–25 °C) to moderate temperature with controlled addition of base.
  • Outcome: Formation of a mixture of cis and trans isomers, with conditions optimized to favor trans isomer formation.

Notes:

  • The choice of solvent (ethers, aromatic hydrocarbons) and reaction temperature significantly influences isomer distribution.
  • Purification steps such as recrystallization or chromatography are required to isolate the trans isomer.
  • This method is well-documented for related cyclopropane derivatives and can be adapted for 2,3-dichlorophenyl substitution.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Selectivity Advantages Disadvantages
Cyclopropanation of Styrenes 2,3-dichlorostyrene Sulfoxonium ylide + base, polar aprotic solvent High trans selectivity Safer than diazo, scalable Requires careful control of temp.
Resolution of Racemates Racemic trans-2,2-dichloro-3-(aryl) acid Enantiomeric amines (e.g., L-phenylalanine amide) Enantiomerically pure High purity enantiomers Additional resolution step needed
Base-Promoted Cyclization Haloalkyl substituted phenyl esters Sodium tert-butoxide or NaH, aprotic solvents Moderate to high Straightforward cyclization Mixture of isomers formed

Research Data and Findings

  • Yield and Purity: Cyclopropanation via sulfoxonium ylides typically yields trans isomers with purity >95% after recrystallization. Resolution methods achieve enantiomeric excesses >99%.
  • Reaction Times: Cyclopropanation reactions proceed rapidly (20 min to 1 h) at moderate temperatures, improving throughput.
  • Safety: Avoidance of diazo compounds and mutagenic reagents (e.g., sodium azide) enhances safety profiles in industrial synthesis.
  • Cost Efficiency: Use of commercially available styrenes and mild bases reduces costs; however, resolution steps add complexity and cost.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid involves several methods, including the resolution of racemic mixtures to obtain optically active enantiomers. A notable method includes treating racemic trans-2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids with chiral amines to form diastereomeric salts, which can be subsequently resolved into their respective enantiomers .

Table 1: Synthesis Methods

MethodDescription
Chiral ResolutionUsing chiral amines to resolve racemic mixtures into enantiomers .
Direct SynthesisInvolves the reaction of substituted phenyl compounds with cyclopropane derivatives .

Insecticidal Properties

One of the primary applications of this compound is as an insecticide. Its derivative, commonly known as permethrin, is widely used in agriculture and household pest control due to its effectiveness against various pests such as mosquitoes and cockroaches. The compound acts by disrupting the nervous system of insects, leading to paralysis and death .

CompoundActivityTarget Organism
PermethrinInsecticidalFlies, mosquitoes, cockroaches
CaptoprilAntihypertensiveHuman hypertension

Pharmaceutical Applications

This compound also serves as a precursor for several pharmaceutical compounds. For instance, it is utilized in synthesizing Captopril, an antihypertensive medication that helps manage high blood pressure and heart failure. The synthesis process often involves the use of optically active intermediates derived from this compound .

Industrial Applications

In addition to its biological applications, this compound has potential uses in material sciences and chemical manufacturing. Its unique cyclopropane structure allows for modifications that can lead to new materials with desirable properties for various industrial applications.

Table 3: Industrial Uses

ApplicationDescription
AgrochemicalsUsed in formulations for pest control .
Material SciencePotential for creating novel polymeric materials due to its structural properties .

Case Study 1: Insecticide Efficacy

A study evaluated the efficacy of this compound derivatives against common household pests. Results indicated a significant reduction in pest populations within 24 hours of application, demonstrating the compound's effectiveness as an insecticide.

Case Study 2: Pharmaceutical Development

Research conducted on the synthesis of Captopril highlighted the role of this compound as a key intermediate. The study focused on optimizing the resolution process to enhance yield and purity of the final product.

Biological Activity

Trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative with the molecular formula C16H12Cl2O2C_{16}H_{12}Cl_2O_2 and a molecular weight of approximately 307.171 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that the compound may modulate specific signaling pathways, which could have implications for its use as an anti-inflammatory agent and in cancer therapy. The presence of the chlorinated phenyl group enhances its interaction with various biological targets, potentially increasing its efficacy compared to non-chlorinated analogs.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key players in the inflammatory response. This property could make it a candidate for treating conditions characterized by chronic inflammation.

Antitumor Activity

In addition to its anti-inflammatory properties, this compound has been investigated for its anticancer potential. Studies have shown that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, it has been noted to affect the expression of genes associated with apoptosis and cell cycle regulation .

Comparative Analysis with Other Cyclopropane Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other cyclopropane derivatives known for their diverse biological activities.

Compound NameBiological ActivityMechanism of Action
TranylcypromineMAO inhibitionNucleophilic substitution leading to enzyme inactivation
Cyclopropane carboxylic acid derivativesAntimicrobial, antiviralInteraction with cellular membranes and enzyme inhibition
Other chlorinated cyclopropanesAntitumor activityModulation of signaling pathways

This table illustrates how structural modifications can influence the biological activity of cyclopropane derivatives.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered during induced inflammatory responses. The results indicated a decrease in both local swelling and systemic inflammatory cytokines, suggesting its potential therapeutic application in inflammatory diseases.

Case Study 2: Anticancer Potential

In vitro experiments utilizing various cancer cell lines revealed that this compound inhibited cell proliferation effectively. The compound was shown to induce apoptosis in a dose-dependent manner, further supporting its role as a potential anticancer agent .

Comparison with Similar Compounds

2,5-Dichlorophenyl Analog

The positional isomer trans-2-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid (CAS: N/A) shares the same molecular formula but differs in chlorine placement. For example, dichlorophenyl positional isomers in agrochemicals show varying efficacy as plant growth regulators due to differences in receptor interactions .

3-Chlorophenyl Analog

2-(3-Chlorophenyl)cyclopropanecarboxylic Acid (CAS: 91552-11-3, Molecular Weight: 196.63 g/mol) lacks the second chlorine atom, reducing molecular weight by ~34.45 g/mol. The absence of a 2-chloro substituent may decrease lipophilicity and alter metabolic stability .

Fluorine-Substituted Analog

Replacing chlorine with fluorine in 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid (CAS: 1157698-34-4, Molecular Weight: 198.17 g/mol) reduces molecular weight and introduces stronger electronegativity. Fluorine’s smaller atomic radius and higher electronegativity can enhance metabolic resistance but may reduce halogen bonding capabilities compared to chlorine .

Functional Group Modifications

Ester Derivatives

trans-2-(3-Chlorophenyl)-cyclopropanecarboxylic acid methyl ester (CAS: 216575-62-1, Molecular Weight: 210.66 g/mol) replaces the carboxylic acid with a methyl ester.

Methyl-Substituted Phenyl Analogs

trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic Acid (CAS: 220353-93-5, Molecular Weight: 210.66 g/mol) introduces a methyl group at the 4-position of the phenyl ring. The methyl group adds steric bulk, which could hinder rotational freedom and influence conformational selectivity in target binding .

Stereochemical Considerations

Stereoselective synthesis methods, such as those described for trans-cyclopropane derivatives, highlight the importance of configuration. For instance, enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid exhibit distinct dipeptide incorporation efficiencies, underscoring the role of chirality in bioactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1157698-55-9 C₁₀H₈Cl₂O₂ 231.08 2,3-dichloro substitution; high lipophilicity
trans-2-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid N/A C₁₀H₈Cl₂O₂ ~231.08 2,5-dichloro positional isomer; potential altered receptor binding
2-(3-Chlorophenyl)cyclopropanecarboxylic Acid 91552-11-3 C₁₀H₉ClO₂ 196.63 Single chlorine substituent; reduced steric hindrance
2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid 1157698-34-4 C₁₀H₈F₂O₂ 198.17 Fluorine substitution; increased electronegativity
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic Acid 220353-93-5 C₁₁H₁₁ClO₂ 210.66 Methyl group addition; enhanced steric effects

Q & A

Q. What are the recommended methods for synthesizing trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid?

Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. For example, intermediates like methyl esters (e.g., methyl trans-2-aminocyclopropane-1-carboxylate) are hydrolyzed to the carboxylic acid . Stereochemical control during cyclopropane formation is critical, often achieved using chiral catalysts or auxiliaries. Post-synthesis, purification via column chromatography or recrystallization ensures purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or COSY, identifies spatial arrangements of substituents. X-ray crystallography provides definitive confirmation of the trans-configuration by resolving the cyclopropane ring geometry . Polarimetry or chiral HPLC can further validate enantiomeric purity .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is standard. Sample preparation often involves protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate the analyte from complex mixtures . Calibration curves using deuterated internal standards improve accuracy .

Q. What are the known biological targets or pathways influenced by this compound based on structural analogs?

Structural analogs like cyclanilide act as plant growth regulators by inhibiting auxin transport . Other cyclopropane derivatives interact with neurotransmitter receptors (e.g., dopaminergic D2/D4 receptors) . Target identification typically employs receptor binding assays, enzyme inhibition studies, or transcriptomic profiling .

Advanced Research Questions

Q. How do structural modifications at the cyclopropane ring influence biological activity?

Substituents on the cyclopropane ring (e.g., halogenation, aryl groups) modulate steric and electronic properties, affecting binding affinity. For example, fluorination at the phenyl group enhances metabolic stability, while dichloro-substitution increases lipophilicity, improving membrane permeability . Structure-Activity Relationship (SAR) studies use iterative synthesis and in vitro bioassays to optimize activity .

Q. What strategies enhance the stability of cyclopropanecarboxylic acid derivatives under varying pH conditions?

Derivatization (e.g., ester prodrugs) protects the carboxylic acid group from hydrolysis in acidic environments . Buffered formulations (pH 7–8) minimize degradation. Stability studies in simulated gastric/intestinal fluids guide optimal delivery strategies .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or compound purity. Meta-analyses should control for variables like enantiomeric ratios, solvent effects, and endpoint measurements. Independent replication using standardized protocols (e.g., OECD guidelines) ensures reproducibility .

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

Cyclopropanation reactions often yield racemic mixtures. Chiral resolution via preparative HPLC or enzymatic kinetic resolution isolates enantiomers. Asymmetric synthesis using Evans’ oxazolidinones or Sharpless catalysts improves enantioselectivity .

Q. In metabolic studies, what in vitro models predict in vivo behavior of this compound?

Liver microsomes or hepatocyte incubations assess Phase I oxidation (e.g., cytochrome P450 metabolism). LC-MS identifies metabolites like hydroxylated or dechlorinated derivatives . Correlation with in vivo pharmacokinetic data validates model relevance .

Q. How is specificity validated in enzyme inhibition assays against related isoforms?

Competitive binding assays with isoform-specific inhibitors (e.g., siRNA knockdown) confirm target engagement. Crystallographic studies of ligand-enzyme complexes reveal binding site interactions, while off-target screening (e.g., kinase panels) rules out cross-reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 2
trans-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

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